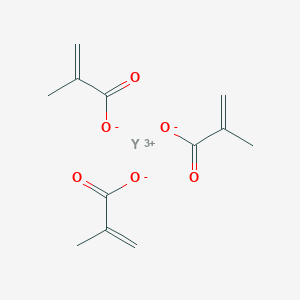
Yttrium tris(2-methylprop-2-enoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium tris(2-methylprop-2-enoate) is a coordination compound where yttrium is bonded to three 2-methylprop-2-enoate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Yttrium tris(2-methylprop-2-enoate) can be synthesized through the reaction of yttrium chloride with 2-methylprop-2-enoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Yttrium tris(2-methylprop-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Substitution: Ligands can be substituted with other carboxylates or similar ligands.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Requires the presence of other carboxylate ligands and may involve heating or the use of catalysts.
Major Products
Oxidation: Yttrium oxide (Y₂O₃).
Substitution: Various yttrium carboxylates depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Yttrium tris(2-methylprop-2-enoate) has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and composites.
Catalysis: Acts as a catalyst in various organic reactions.
Biomedical Applications: Potential use in drug delivery systems and medical imaging.
Wirkmechanismus
The mechanism of action of yttrium tris(2-methylprop-2-enoate) in catalysis involves the coordination of the yttrium center with reactants, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application but generally involve the activation of substrates through coordination to the yttrium center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Yttrium tris(acetate): Similar coordination compound with acetate ligands.
Yttrium tris(propionate): Another similar compound with propionate ligands.
Uniqueness
Yttrium tris(2-methylprop-2-enoate) is unique due to the presence of 2-methylprop-2-enoate ligands, which can impart different reactivity and properties compared to other yttrium carboxylates. This uniqueness can be leveraged in specific applications where the steric and electronic properties of the 2-methylprop-2-enoate ligands are advantageous .
Eigenschaften
CAS-Nummer |
79718-33-5 |
|---|---|
Molekularformel |
C12H18O6Y |
Molekulargewicht |
347.17 g/mol |
IUPAC-Name |
2-methylprop-2-enoic acid;yttrium |
InChI |
InChI=1S/3C4H6O2.Y/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |
InChI-Schlüssel |
GAXPAUUWDGZZTG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Y+3] |
Kanonische SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















